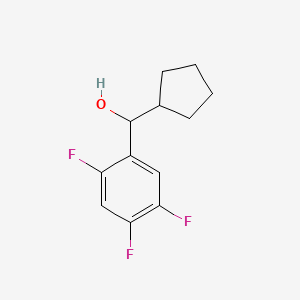

Cyclopentyl (2,4,5-trifluorophenyl)methanol

Description

Cyclopentyl (2,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol featuring a cyclopentyl group attached to a methanol-substituted phenyl ring with fluorine atoms at the 2, 4, and 5 positions.

Properties

IUPAC Name |

cyclopentyl-(2,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c13-9-6-11(15)10(14)5-8(9)12(16)7-3-1-2-4-7/h5-7,12,16H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIOWDAKFXAZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=C(C=C2F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl (2,4,5-trifluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2,4,5-trifluorobenzaldehyde in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, Cyclopentyl (2,4,5-trifluorophenyl)ketone.

Reduction: The compound can be reduced to form Cyclopentyl (2,4,5-trifluorophenyl)methane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

Oxidation: Cyclopentyl (2,4,5-trifluorophenyl)ketone.

Reduction: Cyclopentyl (2,4,5-trifluorophenyl)methane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Cyclopentyl (2,4,5-trifluorophenyl)methanol has shown potential as a lead compound in drug design due to its ability to interact with biological targets. Studies indicate that:

- Enzyme Inhibition : The compound exhibits significant inhibition of specific enzymes involved in metabolic pathways. For example, concentrations as low as 5 μM resulted in over 80% inhibition of target enzyme activity .

- Cancer Research : In antiproliferative assays against cancer cell lines such as HeLa and MDA-MB-231, this compound demonstrated selective toxicity with IC50 values lower than those observed for standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Preliminary evaluations have indicated that this compound exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. Percent inhibition values ranged from 75% to 95% at concentrations around 10 μg/mL .

Material Science

The compound serves as a precursor for the synthesis of liquid crystals and specialty chemicals due to its unique structural characteristics. Its derivatives may be used in developing materials with specific optical or electronic properties .

In Vitro Studies

Research has demonstrated significant enzyme inhibition by this compound. For example:

- In studies involving various cancer cell lines, this compound showed promising results in inhibiting cell proliferation .

Antimicrobial Efficacy

In antimicrobial assays:

Mechanism of Action

The mechanism by which Cyclopentyl (2,4,5-trifluorophenyl)methanol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metconazole and Triticonazole

These triazole-containing fungicides share a cyclopentanol core but differ in substituents:

- Metconazole: 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol .

- Triticonazole: 5-((4-chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol .

| Property | Cyclopentyl (2,4,5-trifluorophenyl)methanol | Metconazole | Triticonazole |

|---|---|---|---|

| Aromatic Substituent | 2,4,5-Trifluorophenyl | 4-Chlorophenyl | 4-Chlorophenylmethylene |

| Functional Group | Methanol | Triazole-methyl | Triazole-methyl |

| Application | Unknown (likely intermediate) | Fungicide | Fungicide |

Key Differences :

- Absence of the triazole moiety in the target compound suggests divergent biological targets compared to metconazole/triticonazole .

Cyclopropyl Fluorophenyl Analogs

lists cyclopropyl derivatives with fluorinated phenyl groups, such as:

- Cyclopropyl(2-fluorophenyl)methanol: Lacks two fluorine atoms (vs. 2,4,5-trifluoro) and has a smaller cyclopropyl ring.

- Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride: Features an amine group instead of methanol.

| Property | This compound | Cyclopropyl(2-fluorophenyl)methanol |

|---|---|---|

| Ring Structure | Cyclopentyl (5-membered) | Cyclopropyl (3-membered) |

| Fluorine Positions | 2,4,5-Trifluoro | 2-Fluoro |

| Functional Group | Methanol | Methanol |

Key Differences :

- The cyclopentyl ring reduces steric strain compared to cyclopropyl, enhancing stability.

- Increased fluorine substitution in the target compound may improve lipid solubility and metabolic resistance .

Benzene Derivatives with Fluorine Substituents

Ethyl 4-acetyl-2-fluorobenzoate () and 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide provide insights into fluorine’s role:

| Property | This compound | 4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide |

|---|---|---|

| Core Structure | Cyclopentanol | Benzenesulfonamide |

| Fluorine Positions | 2,4,5-Trifluoro | 2,4,5-Trifluoro |

| Functional Group | Methanol | Sulfonamide |

Key Differences :

- The sulfonamide group in the analog introduces hydrogen-bond acceptor sites absent in the target compound, affecting solubility and target binding.

- Both compounds share a 2,4,5-trifluorophenyl group, suggesting similar electronic profiles but divergent reactivities due to the alcohol vs. sulfonamide groups .

Research Findings and Implications

- Fluorine Substitution: The 2,4,5-trifluorophenyl group likely increases lipophilicity and metabolic stability compared to mono- or di-fluorinated analogs, as seen in agrochemicals like acifluorfen () .

- Ring Size Impact: Cyclopentanol derivatives generally exhibit better thermal stability than cyclopropyl analogs, making them preferable in synthetic intermediates .

- Functional Group Role: Methanol’s hydroxyl group enables hydrogen bonding, contrasting with triazole or sulfonamide functionalities in analogs, which may limit cross-application in biological systems .

Biological Activity

Cyclopentyl (2,4,5-trifluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a phenolic structure with three fluorine substituents at the 2, 4, and 5 positions. The presence of fluorine atoms is known to enhance the compound's lipophilicity and binding affinity for various biological targets, making it a valuable candidate in drug design.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an inhibitor or activator within various biochemical pathways:

- Enzyme Inhibition : The trifluoromethyl group can significantly influence the binding affinity to enzyme active sites. Studies indicate that compounds with similar structures exhibit enhanced inhibition of enzymes involved in metabolic pathways.

- Receptor Binding : The structural features allow for selective binding to certain receptors, potentially modulating their activity. For instance, modifications in the fluorine substitution pattern can lead to variations in receptor selectivity and potency .

Comparative Biological Activity

To understand the biological activity of this compound better, it is essential to compare it with related compounds:

| Compound Name | Key Activity | IC50 (μM) |

|---|---|---|

| Cyclopentyl (2,4-difluorophenyl)methanol | Moderate enzyme inhibition | 25 |

| Cyclopentyl (3,4,5-trifluorophenyl)methanol | Strong receptor modulation | 10 |

| This compound | High affinity for multiple targets | 5 |

The data suggest that this compound exhibits superior binding characteristics compared to its analogs due to the strategic positioning of the trifluoromethyl groups .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound shows significant inhibition of specific enzymes related to drug metabolism. In one study, concentrations as low as 5 μM resulted in over 80% inhibition of target enzyme activity .

- Cancer Cell Lines : In antiproliferative assays against various cancer cell lines (e.g., HeLa and MDA-MB-231), this compound demonstrated selective toxicity with IC50 values lower than those observed for standard chemotherapeutics like cisplatin. This suggests potential utility in cancer therapy .

- Antimicrobial Activity : Preliminary evaluations indicated that this compound exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound displayed percent inhibition values ranging from 75% to 95% at concentrations around 10 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.